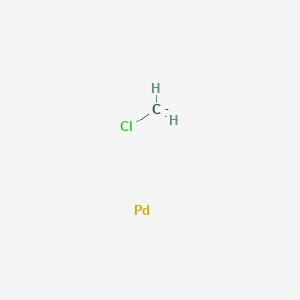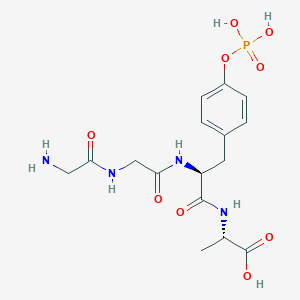
7-Ethoxy-1,3-dimethyl-6-phenylpteridine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Ethoxy-1,3-dimethyl-6-phenylpteridine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-1,3-dimethyl-6-phenylpteridine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Ring: Starting with appropriate precursors, the pyrimidine ring can be synthesized through condensation reactions.
Formation of the Pyrazine Ring: The pyrazine ring can be formed by cyclization reactions involving the pyrimidine intermediate.
Introduction of Substituents: The ethoxy, methyl, and phenyl groups can be introduced through substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography for purification.
化学反応の分析
Types of Reactions
7-Ethoxy-1,3-dimethyl-6-phenylpteridine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution may introduce new functional groups.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-Ethoxy-1,3-dimethyl-6-phenylpteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
類似化合物との比較
Similar Compounds
Pteridine: The parent compound with a similar core structure.
Methotrexate: A pteridine derivative used as a chemotherapy agent.
Folic Acid: A naturally occurring pteridine derivative essential for various biological processes.
Uniqueness
7-Ethoxy-1,3-dimethyl-6-phenylpteridine-2,4(1H,3H)-dione is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other pteridine derivatives.
特性
CAS番号 |
189888-18-4 |
|---|---|
分子式 |
C16H16N4O3 |
分子量 |
312.32 g/mol |
IUPAC名 |
7-ethoxy-1,3-dimethyl-6-phenylpteridine-2,4-dione |
InChI |
InChI=1S/C16H16N4O3/c1-4-23-14-11(10-8-6-5-7-9-10)17-12-13(18-14)19(2)16(22)20(3)15(12)21/h5-9H,4H2,1-3H3 |
InChIキー |
KGVJPUOCHHCSHY-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC2=C(C(=O)N(C(=O)N2C)C)N=C1C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-Nitrophenyl)ethynyl]benzaldehyde](/img/structure/B12557295.png)

![4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N,N-diphenylaniline](/img/structure/B12557304.png)



![[Sulfonylbis(methylene)]bis(triethylsilane)](/img/structure/B12557315.png)
![4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol](/img/structure/B12557321.png)
![1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile](/img/structure/B12557330.png)
![7-[2-(1,3-Dioxolan-2-yl)ethyl]bicyclo[3.2.2]non-8-en-6-one](/img/structure/B12557333.png)

![1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B12557352.png)

